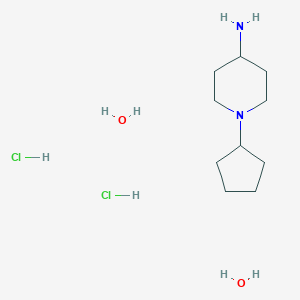

1-Cyclopentylpiperidin-4-amine dihydrochloride dihydrate

Description

Properties

IUPAC Name |

1-cyclopentylpiperidin-4-amine;dihydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH.2H2O/c11-9-5-7-12(8-6-9)10-3-1-2-4-10;;;;/h9-10H,1-8,11H2;2*1H;2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXANCXKMHXMPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)N.O.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952201-42-2 | |

| Record name | 1-Cyclopentylpiperidin-4-amine dihydrochloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Cyclopentylpiperidin-4-amine dihydrochloride dihydrate involves several steps. One common synthetic route includes the cyclization of a suitable precursor followed by amination and subsequent formation of the dihydrochloride salt. The reaction conditions typically involve the use of solvents such as ethanol or methanol and reagents like hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Cyclopentylpiperidin-4-amine dihydrochloride dihydrate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclopentylpiperidin-4-amine dihydrochloride dihydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving receptor binding and neurotransmitter pathways.

Medicine: Investigated for potential therapeutic applications, including its effects on the central nervous system.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentylpiperidin-4-amine dihydrochloride dihydrate involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares 1-cyclopentylpiperidin-4-amine dihydrochloride dihydrate with structurally related piperidin-4-amine derivatives:

Notes:

- Cyclopentyl vs.

- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher water solubility than monohydrochlorides (e.g., ). The dihydrate form in the target compound may further stabilize the crystal lattice, affecting shelf life and dissolution rates .

Pharmacopoeial and Regulatory Considerations

Compounds like dopamine hydrochloride () set precedents for quality control, including:

- Purity : ≥98.0% by HPLC.

- Heavy metals : ≤20 ppm.

- Loss on drying : ≤0.5% . These standards suggest similar criteria for the target compound if intended for pharmaceutical use.

Biological Activity

1-Cyclopentylpiperidin-4-amine dihydrochloride dihydrate (C10H20Cl2N2·2H2O) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

The compound is synthesized through a series of chemical reactions involving cyclopentylation of piperidine, amination, and formation of the dihydrochloride salt. The typical synthesis steps include:

- Cyclopentylation of Piperidine : Reaction of piperidine with cyclopentyl bromide in the presence of a base (e.g., sodium hydride).

- Amination : Introduction of the amine group at the 4-position using ammonia or primary amines.

- Formation of Dihydrochloride Salt : Reaction with hydrochloric acid to yield the dihydrochloride form.

These steps ensure high yield and purity, often optimized for industrial production using continuous flow reactors.

1-Cyclopentylpiperidin-4-amine dihydrochloride primarily interacts with neurotransmitter receptors, particularly dopamine and serotonin receptors. Its modulation of these receptors can influence neurotransmitter release and uptake, impacting various physiological processes. The compound has shown affinity for:

- Dopamine D2 and D3 Receptors : Important in regulating mood and cognition.

- Serotonin 5-HT1A and 5-HT2A Receptors : Involved in anxiety and depression pathways.

This receptor interaction profile suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and depression.

Biological Activity

Research indicates that 1-Cyclopentylpiperidin-4-amine dihydrochloride exhibits several biological activities:

- Antipsychotic Effects : Studies have demonstrated its efficacy in reducing symptoms associated with schizophrenia, showing lower acute toxicity compared to traditional antipsychotics .

- Neuroprotective Properties : Its ability to modulate neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Study 1: Antipsychotic Efficacy

In a pharmacological study involving animal models, 1-Cyclopentylpiperidin-4-amine dihydrochloride was administered to assess its effects on schizophrenia-like symptoms. Results showed significant reductions in hyperactivity and stereotyped behaviors, indicating its potential as an effective antipsychotic agent with a favorable safety profile .

Study 2: Neuroprotective Effects

Another study explored the compound's neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that treatment with 1-Cyclopentylpiperidin-4-amine dihydrochloride led to increased cell viability and reduced apoptosis in neuronal cultures exposed to oxidative stressors .

Comparative Analysis

To better understand the uniqueness of 1-Cyclopentylpiperidin-4-amine dihydrochloride, a comparative analysis with similar compounds is essential:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Cyclohexylpiperidin-4-amine | Cyclohexyl group | Similar receptor interactions |

| 1-Cyclopropylpiperidin-4-amine | Cyclopropyl group | More rigid structure affecting binding |

| 1-Cyclobutylpiperidin-4-amine | Cyclobutyl group | Different steric effects on reactivity |

The cyclopentyl group provides a balance between flexibility and rigidity, enhancing its binding affinity to receptors compared to other cyclic analogs.

Q & A

Q. What are the standard synthetic routes for 1-Cyclopentylpiperidin-4-amine dihydrochloride dihydrate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclopentyl groups can be introduced via alkylation of piperidin-4-amine precursors under inert atmospheres. Reaction parameters like solvent polarity (e.g., dichloromethane or methanol), temperature (50–80°C), and stoichiometric ratios of reagents (e.g., NaBH₄ for reduction) are critical for optimizing yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?

- NMR spectroscopy (¹H/¹³C) confirms the cyclopentyl substitution pattern and amine proton environments.

- HPLC (with C18 columns) and mass spectrometry (ESI-MS) validate purity and molecular weight.

- X-ray crystallography (if crystalline) provides definitive stereochemical confirmation, though hydration states may complicate analysis .

Q. How do solubility and stability profiles impact experimental design in aqueous systems?

The dihydrochloride salt enhances water solubility compared to freebase forms, but pH-dependent stability must be assessed. Buffered solutions (pH 4–6) are recommended for biological assays to prevent degradation. Lyophilization is preferred for long-term storage to avoid hydrate dissociation .

Q. What is the structural significance of the cyclopentyl group in modulating physicochemical properties?

The cyclopentyl moiety increases lipophilicity (logP) compared to smaller alkyl chains (e.g., methyl or ethyl), influencing membrane permeability. Steric effects from the cyclopentane ring may also alter binding kinetics in receptor interaction studies, as seen in analogous piperidine derivatives .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?

Advanced methods include flow chemistry to control exothermic reactions and catalytic systems (e.g., Pd/C for hydrogenation). Computational tools (e.g., DFT calculations) predict intermediates, enabling selective condition tuning (e.g., temperature gradients) to suppress side reactions like over-alkylation .

Q. What strategies are used to investigate biological target interactions, such as receptor binding or enzyme inhibition?

- In vitro assays : Radioligand displacement (e.g., [³H]-labeled antagonists for GPCRs) quantifies affinity (Ki).

- Surface plasmon resonance (SPR) measures real-time binding kinetics (kon/koff).

- Cryo-EM or molecular docking (using AutoDock Vina) models binding poses, leveraging structural analogs from PubChem data .

Q. How can contradictory data in biological activity assays be resolved?

Discrepancies often arise from hydration state variability or assay conditions (e.g., buffer ionic strength). Validate results via:

- Dose-response curves across multiple replicates.

- Orthogonal assays (e.g., functional cAMP vs. calcium flux for GPCRs).

- Metabolic stability tests (e.g., liver microsomes) to rule out artifact degradation .

Q. What role does computational modeling play in predicting metabolic pathways or toxicity?

Tools like Gaussian or Schrödinger Suite simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation). ADMET predictors (e.g., SwissADME) forecast bioavailability and toxicity risks, guiding structural modifications to reduce off-target effects .

Q. How are enantiomeric purity and stereochemical stability assessed during analytical validation?

- Chiral HPLC (e.g., Chiralpak columns) separates isomers.

- Circular dichroism (CD) confirms configuration retention under stress conditions (heat/light).

- Dynamic NMR monitors stereochemical inversion in solution .

Q. What methodologies isolate and characterize isomeric byproducts from synthetic routes?

- Preparative TLC or HPLC isolates isomers.

- NOESY NMR and VCD spectroscopy assign stereochemistry.

- Crystallography (if feasible) provides absolute configuration, though dihydrate forms may require synchrotron sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.